Etiracetam-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

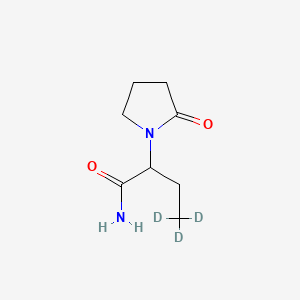

Molecular Formula |

C8H14N2O2 |

|---|---|

Molecular Weight |

173.23 g/mol |

IUPAC Name |

4,4,4-trideuterio-2-(2-oxopyrrolidin-1-yl)butanamide |

InChI |

InChI=1S/C8H14N2O2/c1-2-6(8(9)12)10-5-3-4-7(10)11/h6H,2-5H2,1H3,(H2,9,12)/i1D3 |

InChI Key |

HPHUVLMMVZITSG-FIBGUPNXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])CC(C(=O)N)N1CCCC1=O |

Canonical SMILES |

CCC(C(=O)N)N1CCCC1=O |

Origin of Product |

United States |

Foundational & Exploratory

Isotopic Purity of Etiracetam-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of Etiracetam-d3, a deuterated analog of the nootropic and anticonvulsant compound Etiracetam. This document is intended for researchers, scientists, and drug development professionals who utilize isotopically labeled compounds in their studies.

Introduction

This compound is a stable isotope-labeled version of Etiracetam, where three hydrogen atoms on the ethyl group have been replaced with deuterium. This labeling is crucial for a variety of applications, including pharmacokinetic studies, metabolic profiling, and as an internal standard in quantitative bioanalysis by mass spectrometry. The utility of this compound in these applications is fundamentally dependent on its isotopic purity, which refers to the percentage of the compound that contains the desired number of deuterium atoms. High isotopic purity is essential to minimize interference from unlabeled or partially labeled species, ensuring the accuracy and sensitivity of analytical methods.

Quantitative Data Summary

The isotopic and chemical purity of deuterated racetams are critical quality attributes. While a specific Certificate of Analysis for this compound (the racemate) is not publicly available, data for its S-enantiomer, Levthis compound, provides a strong and relevant benchmark.

| Parameter | Specification | Method | Reference |

| Isotopic Purity | 99% | Mass Spectrometry, ¹H-NMR | Santa Cruz Biotechnology Certificate of Analysis (Levthis compound)[1] |

| Chemical Purity | >95% | HPLC | LGC Standards[2] |

| Molecular Formula | C₈H₁₁D₃N₂O₂ | - | MedChemExpress[3] |

| Molecular Weight | 173.23 g/mol | - | MedChemExpress[3] |

| CAS Number | 2714408-84-9 | - | MedChemExpress[3] |

Experimental Protocols

The determination of isotopic purity for deuterated compounds like this compound primarily relies on two powerful analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Isotopic Purity Determination by Mass Spectrometry

High-resolution mass spectrometry (HR-MS) is a principal method for quantifying the isotopic distribution of a labeled compound.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as acetonitrile or methanol.

-

Infusion and Ionization: The sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography system (LC-MS). Electrospray ionization (ESI) is a common ionization technique for this type of molecule.

-

Mass Analysis: The instrument is operated in high-resolution mode to resolve the isotopic peaks of the molecular ion. The mass-to-charge ratios (m/z) of the unlabeled (d0), partially labeled (d1, d2), and fully labeled (d3) species are measured.

-

Data Analysis: The isotopic purity is calculated by determining the relative abundance of the d3 isotopologue compared to the sum of all isotopologues (d0 to d3). Corrections for the natural abundance of isotopes (e.g., ¹³C) are applied for accurate quantification.

Structural Confirmation and Isotopic Purity by ¹H-NMR

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is used to confirm the chemical structure and the position of deuteration.

Methodology:

-

Sample Preparation: The this compound sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: A high-field NMR spectrometer is used to acquire the ¹H-NMR spectrum.

-

Spectral Analysis: The absence or significant reduction of the signal corresponding to the protons on the terminal methyl group of the ethyl side chain confirms successful deuteration at that position. Integration of the remaining proton signals allows for the verification of the overall molecular structure. The isotopic purity can be estimated by comparing the integral of the residual proton signal at the deuterated position to the integrals of other protons in the molecule.

Visualizations

Conceptual Synthesis Workflow for this compound

The synthesis of this compound can be conceptualized as a multi-step process, starting from a deuterated precursor. The following diagram illustrates a plausible synthetic route.

Caption: A generalized workflow for the synthesis and purification of this compound.

Isotopic Purity Analysis Workflow

The following diagram outlines the logical flow of experiments to determine the isotopic purity of this compound.

Caption: Workflow for the analysis of isotopic purity of this compound.

References

Etiracetam-d3 for In Vivo and In Vitro Metabolic Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the use of Etiracetam-d3 in metabolic studies, drawing upon the extensive research conducted on its non-deuterated parent compound, Levetiracetam. Etiracetam, the (R)-enantiomer of Levetiracetam, is an anticonvulsant drug candidate. Its deuterated analog, this compound, serves as an invaluable tool, primarily as an internal standard for highly accurate and precise quantification in bioanalytical methods. This guide details the metabolic pathways of the parent compound, presents detailed protocols for conducting both in vitro and in vivo metabolic studies, and summarizes key pharmacokinetic data. The inclusion of logical workflow diagrams and structured data tables aims to facilitate the design and execution of robust metabolic investigations.

Introduction to Etiracetam and the Role of Deuteration

Etiracetam is the (R)-enantiomer of the widely used anti-epileptic drug Levetiracetam. While sharing a similar chemical structure, the stereochemistry of Etiracetam may confer distinct pharmacological and pharmacokinetic properties. Understanding the metabolic fate of Etiracetam is crucial for its development as a therapeutic agent.

The use of stable isotope-labeled compounds, such as this compound, is a cornerstone of modern drug metabolism and pharmacokinetic (DMPK) studies. The three deuterium atoms in this compound increase its molecular weight without significantly altering its physicochemical properties. This mass difference allows it to be distinguished from the non-labeled Etiracetam by mass spectrometry (MS). Consequently, this compound is an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis.[1][2] The co-elution of the analyte and the deuterated internal standard helps to normalize for variations in sample preparation, injection volume, and matrix effects, thereby ensuring the accuracy and precision of quantitative measurements.[1][2]

Metabolic Pathways of the Parent Compound

The metabolism of Levetiracetam has been extensively studied in various species, including humans, rats, mice, dogs, and rabbits, and provides a strong predictive model for the metabolism of Etiracetam.[3][4] The metabolism is not extensive and is not dependent on the hepatic cytochrome P450 (CYP) enzyme system, which minimizes the potential for drug-drug interactions.[5][6]

The primary metabolic pathway is the enzymatic hydrolysis of the acetamide group to form an inactive carboxylic acid metabolite, known as ucb L057 for Levetiracetam.[7] This reaction is primarily catalyzed by B-esterases found in the blood and various tissues, including the liver.[8]

Minor metabolic pathways include:

-

Oxidation at the 3 and 4 positions of the 2-oxopyrrolidine ring.[3]

-

Oxidation at the 5-position of the 2-oxopyrrolidine ring, followed by hydrolysis and ring opening.[3]

A significant portion of the parent drug is excreted unchanged in the urine.[6]

Quantitative Data Summary

The following tables summarize the pharmacokinetic parameters of Levetiracetam, which can be used as a reference for designing studies with Etiracetam. It is important to note that as an enantiomer, Etiracetam's pharmacokinetics might differ.

Table 1: Pharmacokinetic Parameters of Levetiracetam in Humans (Oral Administration)

| Parameter | Value | Reference |

| Bioavailability | >95% | [6] |

| Time to Peak Plasma Concentration (Tmax) | ~1.3 hours | [6] |

| Plasma Protein Binding | <10% | [9] |

| Volume of Distribution (Vd) | 0.5 - 0.7 L/kg | [6] |

| Elimination Half-Life (t1/2) | 6 - 8 hours (adults) | [6] |

| Metabolism | ~34% of dose | [6] |

| Major Metabolite | Carboxylic acid derivative (ucb L057) | [7] |

| Primary Route of Excretion | Renal (~66% as unchanged drug) | [6] |

Table 2: Comparative Pharmacokinetics of Levetiracetam in Different Species (Oral Administration)

| Species | Tmax (hours) | Major Route of Elimination | % of Dose Excreted in Urine | Reference |

| Mouse | 0.3 - 0.7 | Urine | ~81% | [3] |

| Rat | 0.3 - 0.7 | Urine | ~93% | [3] |

| Rabbit | 1.3 - 2.5 | Urine | ~87% | [3] |

| Dog | 1.3 - 2.5 | Urine | ~89% | [3] |

Experimental Protocols

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This protocol is designed to determine the rate of metabolism of Etiracetam and to identify the formation of its primary metabolites.

Materials:

-

Etiracetam

-

This compound (as internal standard)

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (100 mM, pH 7.4)

-

Magnesium chloride (MgCl2)

-

Acetonitrile (ACN) for quenching the reaction

-

96-well plates

-

Incubator shaker (37°C)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of Etiracetam in a suitable solvent (e.g., DMSO or acetonitrile).

-

Prepare a working solution of Etiracetam in the incubation buffer.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

Prepare the quenching solution (acetonitrile containing this compound at a known concentration).

-

-

Incubation:

-

In a 96-well plate, add the human liver microsomes and phosphate buffer.

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system and the Etiracetam working solution.

-

Incubate the plate at 37°C with constant shaking.

-

-

Time Points and Quenching:

-

Sample Processing:

-

After the final time point, centrifuge the plate to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples to quantify the remaining concentration of Etiracetam and the formation of its metabolites at each time point. The use of this compound as an internal standard will ensure accurate quantification.

-

In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical pharmacokinetic study in rats to determine the absorption, distribution, metabolism, and excretion (ADME) of Etiracetam.

Materials:

-

Etiracetam

-

This compound (as internal standard)

-

Sprague-Dawley rats (or other appropriate strain)

-

Dosing vehicle (e.g., saline, PEG400)

-

Blood collection supplies (e.g., capillaries, EDTA tubes)

-

Anesthesia (if required for blood collection)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Animal Acclimation and Dosing:

-

Acclimate the rats to the housing conditions for at least one week.

-

Fast the animals overnight before dosing (with access to water).

-

Administer a single dose of Etiracetam via the desired route (e.g., oral gavage or intravenous injection).

-

-

Blood Sample Collection:

-

Collect blood samples at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) from a suitable site (e.g., tail vein, saphenous vein).[12][13]

-

The volume of blood collected should be in accordance with institutional animal care and use committee (IACUC) guidelines.[13][14]

-

Collect blood into tubes containing an anticoagulant (e.g., EDTA).

-

-

Plasma Preparation:

-

Centrifuge the blood samples to separate the plasma.

-

Transfer the plasma to clean tubes and store at -80°C until analysis.

-

-

Sample Preparation for Analysis:

-

Thaw the plasma samples.

-

Perform a protein precipitation by adding a volume of cold acetonitrile containing this compound.

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Quantify the concentration of Etiracetam and its major metabolites in the plasma samples. The use of this compound as an internal standard is critical for accurate quantification.

-

Conclusion

This compound is an essential tool for the accurate and reliable investigation of the metabolic fate and pharmacokinetic profile of Etiracetam. By leveraging the extensive knowledge of Levetiracetam's metabolism and employing robust in vitro and in vivo experimental designs as outlined in this guide, researchers can effectively characterize the DMPK properties of Etiracetam. The use of deuterated internal standards in conjunction with sensitive LC-MS/MS analysis is the gold standard for generating high-quality data to support drug development programs.

References

- 1. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 2. texilajournal.com [texilajournal.com]

- 3. Comparative pharmacokinetics and metabolism of levetiracetam, a new anti-epileptic agent, in mouse, rat, rabbit and dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacokinetics of levetiracetam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Clinical pharmacokinetics of levetiracetam [pubmed.ncbi.nlm.nih.gov]

- 7. Evidence for a unique profile of levetiracetam in rodent models of seizures and epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Levetiracetam - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 11. 4.7. Human liver microsome metabolic stability assay [bio-protocol.org]

- 12. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. research.charlotte.edu [research.charlotte.edu]

- 14. einsteinmed.edu [einsteinmed.edu]

Interpreting the Certificate of Analysis for Etiracetam-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of how to interpret a Certificate of Analysis (CoA) for Etiracetam-d3, a deuterated analog of Etiracetam. Understanding the data presented in a CoA is critical for ensuring the quality, purity, and identity of the compound used in research and development. This document outlines the key analytical tests performed, details the experimental methodologies, and presents the data in a clear, structured format.

Certificate of Analysis (CoA) Overview

A Certificate of Analysis is a formal document that confirms a specific batch of a product meets its predetermined specifications. For a high-purity compound like this compound, used in sensitive research applications, the CoA is an indispensable quality assurance tool. It provides a detailed summary of the analytical tests performed to verify the identity, purity, and quality of the material.

The following sections detail the typical tests and expected results for a batch of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data from a representative Certificate of Analysis for this compound.

Table 1: Identification and Physical Properties

| Test | Specification | Result | Method |

| Appearance | White to off-white solid | Conforms | Visual Inspection |

| Molecular Formula | C₈H₁₁D₃N₂O₂ | C₈H₁₁D₃N₂O₂ | Mass Spectrometry |

| Molecular Weight | 173.23 g/mol | 173.22 g/mol | Mass Spectrometry |

| Solubility | Soluble in Water and DMSO | Conforms | Visual Inspection |

Table 2: Purity and Impurity Profile

| Test | Specification | Result | Method |

| Purity (HPLC) | ≥ 98.0% | 99.8% | HPLC-UV |

| Chiral Purity (Chiral HPLC) | ≥ 99.0% (S)-enantiomer | 99.9% | Chiral HPLC |

| Residual Solvents | ≤ 0.5% | Conforms | GC-HS |

| Water Content (Karl Fischer) | ≤ 0.5% | 0.15% | Karl Fischer Titration |

Table 3: Spectroscopic and Structural Confirmation

| Test | Specification | Result | Method |

| ¹H NMR | Conforms to structure | Conforms | NMR Spectroscopy |

| Mass Spectrum (ESI+) | Consistent with structure | m/z 174.1 [M+H]⁺ | LC-MS/MS |

Experimental Protocols

Detailed methodologies for the key experiments cited in the Certificate of Analysis are provided below. These protocols are representative of standard analytical procedures for the quality control of pharmaceutical-grade compounds.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is used to determine the purity of this compound by separating it from any non-volatile impurities.

-

Instrumentation : Agilent 1260 Infinity II HPLC system or equivalent, with a UV detector.

-

Column : C18 reverse-phase column (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

-

Mobile Phase : A gradient of Acetonitrile and Water (containing 0.1% formic acid).

-

Flow Rate : 1.0 mL/min.

-

Column Temperature : 30 °C.

-

Detection Wavelength : 205 nm.

-

Injection Volume : 10 µL.

-

Sample Preparation : A stock solution of this compound is prepared in the mobile phase at a concentration of approximately 1 mg/mL.

Chiral High-Performance Liquid Chromatography (Chiral HPLC) for Enantiomeric Purity

This method is employed to separate the (S)-enantiomer (this compound) from its (R)-enantiomer, ensuring the chiral purity of the compound.

-

Instrumentation : HPLC system with a UV or PDA detector.

-

Column : Chiral stationary phase column (e.g., Daicel Chiralpak AD-H, 4.6 x 250 mm, 5 µm).

-

Mobile Phase : A mixture of n-Hexane and Isopropyl Alcohol (IPA) with a small percentage of a modifier like diethylamine.

-

Flow Rate : 0.8 mL/min.

-

Column Temperature : 25 °C.

-

Detection Wavelength : 205 nm.

-

Injection Volume : 5 µL.

-

Sample Preparation : The sample is dissolved in the mobile phase to a concentration of about 0.5 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H NMR spectroscopy is used to confirm the chemical structure of this compound.

-

Instrumentation : Bruker Avance III 400 MHz NMR spectrometer or equivalent.

-

Solvent : Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃).

-

Sample Concentration : Approximately 5-10 mg of the sample is dissolved in 0.7 mL of the deuterated solvent.

-

Parameters : Standard proton NMR acquisition parameters are used, including a sufficient number of scans to achieve a good signal-to-noise ratio. The resulting spectrum is compared to a reference spectrum or theoretical chemical shifts.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identity and Molecular Weight Confirmation

LC-MS/MS provides confirmation of the molecular weight and structural identity of the compound.

-

Instrumentation : A liquid chromatography system coupled to a triple quadrupole or time-of-flight (TOF) mass spectrometer with an electrospray ionization (ESI) source.

-

LC Method : A rapid LC gradient is typically used to introduce the sample into the mass spectrometer.

-

Ionization Mode : Positive Electrospray Ionization (ESI+).

-

Mass Analysis : The instrument is set to scan for the expected mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺.

-

Sample Preparation : A dilute solution of the sample (approximately 10-100 µg/mL) is prepared in a suitable solvent like methanol or acetonitrile.

Visualizations

The following diagrams illustrate the logical flow of the Certificate of Analysis process and a conceptual signaling pathway where a racetam compound might be investigated.

This guide provides the necessary information for researchers, scientists, and drug development professionals to confidently interpret the Certificate of Analysis for this compound. By understanding the underlying analytical methodologies and the significance of the presented data, users can ensure the integrity of their research and the quality of their results.

The Cornerstone of Precision: A-Technical Guide to Deuterium-Labeled Internal Standards

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analysis, particularly within the realms of chromatography and mass spectrometry, the pursuit of accuracy and precision is paramount. This guide provides an in-depth exploration of deuterium-labeled internal standards (IS), a critical tool for achieving reliable and reproducible results in bioanalysis and drug development. Stable isotope-labeled (SIL) internal standards are widely considered the gold standard for correcting analytical variability, and among these, deuterated standards are frequently employed due to their cost-effectiveness and accessibility.[1][2][3]

Core Principles of Internal Standardization

An internal standard is a compound with physicochemical properties closely mirroring the analyte of interest, which is added in a known quantity to every sample, calibrator, and quality control sample before processing.[4] Its primary role is to compensate for variations that can occur at multiple stages of an analytical workflow, including sample extraction, derivatization, and instrumental analysis.[4][5] By maintaining a constant ratio of the analyte's response to the internal standard's response, quantitative accuracy can be preserved even in the presence of experimental fluctuations.

Stable isotope-labeled internal standards, such as those labeled with deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N), are considered the most effective type of IS.[1] This is because their chemical and physical behavior is nearly identical to the unlabeled analyte, allowing them to track and correct for a variety of potential errors.[2]

The Advantages of Deuterium Labeling

Deuterium-labeled internal standards offer several key benefits in quantitative mass spectrometry:

-

Correction for Matrix Effects: Biological matrices like plasma, urine, and tissue homogenates are complex mixtures that can interfere with the ionization of the target analyte in the mass spectrometer's source, leading to ion suppression or enhancement.[6][7] Because a deuterium-labeled IS co-elutes with the analyte and experiences the same matrix effects, it can effectively normalize these variations, leading to more accurate quantification.[8]

-

Compensation for Sample Loss: During multi-step sample preparation procedures such as liquid-liquid extraction or solid-phase extraction, some amount of the analyte can be lost. A deuterium-labeled IS, being chemically identical, will be lost in the same proportion, thus preserving the accuracy of the final concentration measurement.

-

Improved Precision and Accuracy: By mitigating the impact of both systematic and random errors throughout the analytical process, deuterium-labeled internal standards significantly enhance the precision and accuracy of quantitative assays.[1][9]

Key Considerations and Potential Pitfalls

While deuterium-labeled internal standards are powerful tools, their use requires careful consideration of several potential challenges:

-

Isotopic Exchange (H/D Exchange): One of the most significant concerns is the potential for deuterium atoms to exchange with protons from the solvent or matrix.[2][10] This is particularly problematic if the deuterium label is placed on an exchangeable site, such as on a heteroatom (e.g., -OH, -NH, -SH) or on a carbon atom adjacent to a carbonyl group.[2] Such exchange can compromise the integrity of the standard and lead to inaccurate results.[10]

-

Chromatographic Isotope Effect: The substitution of hydrogen with the heavier deuterium isotope can sometimes lead to slight differences in chromatographic retention times between the labeled and unlabeled compounds.[11] This "isotope effect" can be problematic if the analyte and the internal standard elute into regions of differing matrix effects, thereby negating the corrective power of the IS.[8]

-

Isotopic Purity: It is crucial that the deuterium-labeled internal standard has high isotopic purity and is substantially free of the unlabeled analyte.[2] The presence of unlabeled analyte as an impurity will lead to an overestimation of the analyte's concentration in the sample.

-

In-Source Fragmentation and H/D Scrambling: In some instances, hydrogen-deuterium scrambling can occur in the ion source or collision cell of the mass spectrometer, which can complicate data interpretation and affect quantitation.[3]

Experimental Protocols and Methodologies

The successful implementation of deuterium-labeled internal standards relies on robust and well-validated experimental protocols. Below are generalized methodologies for key experimental stages.

Synthesis of Deuterium-Labeled Internal Standards

The introduction of deuterium into a molecule can be achieved through two primary methods:

-

Hydrogen/Deuterium Exchange: This method involves exposing the unlabeled compound to a deuterium source, often under acidic, basic, or metal-catalyzed conditions.[2] For example, deuterium can be introduced at the alpha position to a carbonyl group through base-catalyzed exchange in a deuterated solvent like D₂O.[2]

-

Chemical Synthesis: This approach involves building the molecule from the ground up using deuterated starting materials or reagents.[2] While often more complex and costly, chemical synthesis allows for precise placement of the deuterium labels on non-exchangeable positions, which is highly desirable.[12][13]

A general protocol for deuterium labeling via H/D exchange is as follows:

-

Dissolve the analyte in a suitable deuterated solvent (e.g., D₂O, MeOD).

-

Add a catalyst if necessary (e.g., a strong acid or base).

-

Heat the mixture under reflux for a specified period to facilitate the exchange reaction.

-

Monitor the reaction progress using techniques like NMR or mass spectrometry.

-

Upon completion, neutralize the reaction and remove the deuterated solvent.

-

Purify the deuterated product using chromatography (e.g., HPLC).

-

Characterize the final product to confirm the location and extent of deuterium incorporation and to assess its isotopic purity.[14]

Bioanalytical Method Using LC-MS/MS

The following outlines a typical workflow for a bioanalytical assay using a deuterium-labeled internal standard:

-

Sample Preparation:

-

To a known volume of biological matrix (e.g., 100 µL of plasma), add a small volume of a concentrated solution of the deuterium-labeled internal standard.

-

Perform protein precipitation by adding a solvent like acetonitrile or methanol, followed by vortexing and centrifugation.

-

Alternatively, use liquid-liquid extraction or solid-phase extraction to isolate the analyte and internal standard.

-

Evaporate the supernatant or eluate to dryness and reconstitute in a mobile phase-compatible solvent.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample onto an appropriate HPLC or UHPLC column.

-

Develop a chromatographic method that provides good separation of the analyte from other matrix components. Ideally, the analyte and the deuterium-labeled IS should co-elute.

-

Optimize mass spectrometer parameters (e.g., electrospray voltage, gas flows, collision energy) for both the analyte and the internal standard.

-

Set up multiple reaction monitoring (MRM) transitions for both the analyte and the IS.

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the peak area ratio (analyte area / internal standard area).

-

Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibrators.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Quantitative Data and Performance Evaluation

The effectiveness of a deuterium-labeled internal standard can be demonstrated by comparing assay performance with and without its use.

Table 1: Comparison of Assay Performance for the Anticancer Agent Kahalalide F with an Analog vs. a Deuterium-Labeled Internal Standard

| Parameter | Analog Internal Standard | D8-Labeled Internal Standard |

| Mean Bias (%) | 96.8 | 100.3 |

| Standard Deviation (%) | 8.6 | 7.6 |

| Number of Samples (n) | 284 | 340 |

Data adapted from a study on the bioanalysis of Kahalalide F. The use of the stable isotope-labeled (SIL) internal standard resulted in a mean bias closer to the true value and a significantly lower variance (p=0.02), indicating improved precision and accuracy.[5]

Table 2: Example of H/D Exchange for a Deuterated Internal Standard of Rofecoxib

| Experiment | % Unlabeled | % Labeled (¹³CD₃) |

| Standard in Cyclooctane | <0.5 | >99.5 |

| Standard in Acetonitrile | 0.24 | 65.62 |

| Spiked in Human Plasma (0 h) | 0.50 | 75.53 |

| Spiked in Human Plasma (6 h) | 0.28 | 70.94 |

This table illustrates the potential for H/D exchange when a deuterated standard is placed in different solvent environments. The percentage of the fully deuterated (¹³CD₃) species decreases over time in plasma and is significantly lower in acetonitrile compared to a non-polar solvent, highlighting the importance of label stability.[5]

Visualizing Key Concepts and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate the principles and processes discussed.

Caption: Workflow for a typical bioanalytical assay using a deuterium-labeled internal standard.

Caption: Mitigation of matrix effects using a co-eluting deuterium-labeled internal standard.

Conclusion

Deuterium-labeled internal standards are an indispensable tool in modern quantitative analysis, providing a robust means to correct for matrix effects, sample loss, and other sources of analytical variability.[1][15] While their implementation requires careful consideration of potential pitfalls such as isotopic exchange and chromatographic isotope effects, a well-designed and validated method employing a high-quality, stably-labeled internal standard will yield data of superior accuracy and precision.[5] This guide serves as a foundational resource for researchers and scientists seeking to leverage the power of deuterium-labeled internal standards in their analytical endeavors.

References

- 1. crimsonpublishers.com [crimsonpublishers.com]

- 2. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 3. Home - Cerilliant [cerilliant.com]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. Matrix effect management in liquid chromatography mass spectrometry: the internal standard normalized matrix effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. myadlm.org [myadlm.org]

- 9. youtube.com [youtube.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. HPLC STUDIES WITH DEUTERATED COMPOUNDS OF BIOLOGICAL IMPORTANCE - ProQuest [proquest.com]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Therapeutic Drug Monitoring of Levetiracetam Using Etiracetam-d3

Introduction

Levetiracetam is a widely prescribed second-generation anti-epileptic drug for the treatment of partial-onset, myoclonic, and primary generalized tonic-clonic seizures.[1][2] Therapeutic Drug Monitoring (TDM) of levetiracetam is crucial in certain clinical situations to optimize treatment efficacy and minimize adverse effects.[2][3] TDM is particularly valuable for managing inter-individual pharmacokinetic variability, assessing patient compliance, and adjusting dosages in special populations such as children, pregnant women, and the elderly.[2][4] This document provides a detailed protocol for the quantitative analysis of levetiracetam in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Etiracetam-d3 as the internal standard.

Mechanism of Action

The precise mechanism of action of levetiracetam is not fully understood, but it is distinct from other anti-epileptic drugs.[5][6] The primary target is believed to be the synaptic vesicle protein 2A (SV2A), which is involved in the modulation of neurotransmitter release.[5][7] By binding to SV2A, levetiracetam is thought to reduce the release of excitatory neurotransmitters like glutamate, thereby stabilizing neuronal activity and preventing the hypersynchronization of epileptiform burst firing that leads to seizures.[6][7]

References

- 1. Therapeutic drug monitoring of levetiracetam in daily clinical practice: high-performance liquid chromatography versus immunoassay | European Journal of Hospital Pharmacy [ejhp.bmj.com]

- 2. Therapeutic drug monitoring of levetiracetam in concomitant treatments | Archives of Pharmacy [aseestant.ceon.rs]

- 3. Lessons learnt from therapeutic drug monitoring of levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pure.skku.edu [pure.skku.edu]

- 5. go.drugbank.com [go.drugbank.com]

- 6. droracle.ai [droracle.ai]

- 7. What is the mechanism of Levetiracetam? [synapse.patsnap.com]

Application Notes and Protocols for Etiracetam-d3 Plasma Sample Preparation

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of plasma samples for the analysis of Etiracetam-d3, a common deuterated internal standard for the antiepileptic drug Levetiracetam. The following sections outline various extraction techniques, present quantitative data for comparison, and provide step-by-step experimental protocols.

Introduction

Accurate quantification of therapeutic drugs and their internal standards in biological matrices is crucial for pharmacokinetic and bioequivalence studies. This compound, as a stable isotope-labeled internal standard for Levetiracetam, requires efficient and reproducible extraction from plasma to ensure reliable analytical results, typically obtained using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The most common sample preparation techniques include Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE). The choice of method depends on factors such as required sensitivity, sample throughput, and available resources.

Comparative Quantitative Data

The selection of a sample preparation technique is often guided by its performance characteristics. The following tables summarize key quantitative data from published methods for the analysis of Levetiracetam, which are directly applicable to its deuterated internal standard, this compound.

| Parameter | Protein Precipitation | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Source(s) |

| Recovery | 68.6% - >90% | 79.95% - 93.4% | ~90% | [1][2][3][4][5] |

| Lower Limit of Quantification (LLOQ) | 0.1 - 1.2 µg/mL | 0.5 - 1.0 µg/mL | 2.8 µg/mL | [1][3][4][5][6] |

| Linearity Range | 0.1 - 100 µg/mL | 0.5 - 50 µg/mL | 2.8 - 220.0 µg/mL | [1][2][4][5][6] |

| Intra-assay Precision (%CV) | < 7.7% | < 6.33% | < 10% | [1][2][5] |

| Inter-assay Precision (%CV) | < 7.9% | < 6.82% | < 10% | [1][2][5] |

| Intra-assay Accuracy | 99.2% - 109% | 81.6% - 104.09% | Not explicitly stated | [1][2][3] |

| Inter-assay Accuracy | 96.6% - 108% | 80.2% - 112.7% | Not explicitly stated | [1][2][3] |

Table 1: Comparison of Quantitative Parameters for Different Sample Preparation Techniques.

Experimental Protocols

Detailed methodologies for the most common sample preparation techniques are provided below. This compound, as the internal standard, should be spiked into the plasma samples at a fixed concentration before initiating the extraction process.

Protein Precipitation (PPT)

This is a simple and rapid method suitable for high-throughput analysis. Acetonitrile is a commonly used precipitating agent.[1][3][6]

Materials:

-

Human plasma samples

-

This compound internal standard solution

-

Acetonitrile (HPLC grade)

-

Microcentrifuge tubes (e.g., 1.5 mL)

-

Vortex mixer

-

Centrifuge

Protocol:

-

Pipette 50 µL of human plasma into a microcentrifuge tube.[6]

-

Add the appropriate volume of this compound internal standard solution.

-

Add 100 µL of acetonitrile to the plasma sample.[7] Some protocols use a higher ratio, such as 450 µL of acetonitrile for 50 µL of plasma.[6]

-

Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifuge the tubes at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.[6]

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

The supernatant can be directly injected into the LC-MS/MS system or further diluted if necessary. A 1:10 dilution with the mobile phase is sometimes performed.[7]

Caption: Protein Precipitation Workflow.

Solid-Phase Extraction (SPE)

SPE provides a cleaner extract compared to PPT by utilizing a solid sorbent to retain the analyte of interest while washing away interferences.

Materials:

-

Human plasma samples

-

This compound internal standard solution

-

SPE cartridges (e.g., polymer-based, hydrophilic-lipophilic balanced)[2]

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Elution solvent (e.g., Methanol)

-

SPE manifold

Protocol:

-

Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through the sorbent.

-

Sample Loading: Mix 100 µL of plasma (spiked with this compound) with a suitable buffer if required. Load the mixture onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of water to remove polar interferences.

-

Elution: Elute the analyte and internal standard from the cartridge with 1 mL of methanol into a clean collection tube.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

Caption: Solid-Phase Extraction Workflow.

Liquid-Liquid Extraction (LLE)

LLE separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the plasma sample) and an organic solvent.

Materials:

-

Human plasma samples

-

This compound internal standard solution

-

Extraction solvent (e.g., Dichloromethane)[5]

-

Vortex mixer

-

Centrifuge

Protocol:

-

Pipette 100 µL of plasma (spiked with this compound) into a clean tube.

-

Add 500 µL of an appropriate organic solvent (e.g., dichloromethane).

-

Vortex the mixture vigorously for 1-2 minutes to ensure efficient extraction.

-

Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.

-

Carefully transfer the organic layer to a new tube.

-

Evaporate the organic solvent to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for analysis.

Caption: Liquid-Liquid Extraction Workflow.

Conclusion

The choice of sample preparation technique for this compound in plasma depends on the specific requirements of the bioanalytical assay. Protein precipitation is a fast and simple method suitable for high-throughput screening. Solid-phase extraction generally provides cleaner extracts and higher recovery, which can be advantageous for achieving lower limits of quantification. Liquid-liquid extraction offers a balance between cleanliness and ease of use. The provided protocols and comparative data serve as a guide for researchers to select and implement the most appropriate method for their analytical needs. All methods should be properly validated according to regulatory guidelines to ensure data integrity.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Determination of levetiracetam in human plasma by liquid chromatography/electrospray tandem mass spectrometry and its application to bioequivalence studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rjptonline.org [rjptonline.org]

- 4. Quantification of levetiracetam in human plasma by liquid chromatography-tandem mass spectrometry: application to therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

- 6. researchgate.net [researchgate.net]

- 7. documents.thermofisher.com [documents.thermofisher.com]

Application of Etiracetam-d3 in Pediatric Pharmacokinetic Studies of Levetiracetam

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Levetiracetam is a widely used anti-epileptic drug for treating partial, myoclonic, and tonic-clonic seizures in both adults and children.[1][2] However, significant pharmacokinetic differences exist between pediatric and adult populations, necessitating age-specific dosing regimens to ensure optimal therapeutic outcomes.[3][4][5] Pediatric patients, particularly infants and young children, often exhibit higher clearance and a shorter half-life of Levetiracetam compared to adults, suggesting the need for larger, weight-adjusted doses.[3][5] Therapeutic drug monitoring (TDM) and pharmacokinetic studies are therefore crucial in pediatric patients to individualize treatment.[6]

The use of a stable isotope-labeled internal standard, such as Etiracetam-d3, is best practice for the accurate quantification of Levetiracetam in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The stable isotope-labeled internal standard closely mimics the analyte's behavior during sample preparation and analysis, correcting for variability and improving the accuracy and precision of the results. This document provides detailed application notes and protocols for the use of this compound in pediatric pharmacokinetic studies of Levetiracetam.

Data Presentation

Table 1: Pharmacokinetic Parameters of Levetiracetam in Pediatric vs. Adult Populations

| Parameter | Infants & Young Children (1 to <48 months) | Children (6 to 12 years) | Adults |

| Apparent Clearance (CL/F) | 1.46 ± 0.42 mL/min/kg[5] | 1.43 ± 0.36 mL/min/kg[3] | ~0.96 mL/min/kg[4] |

| Half-life (t½) | 5.3 ± 1.3 hours[5] | 6.0 ± 1.1 hours[3] | 6 to 8 hours[4] |

| Volume of Distribution (Vd) | 0.5–0.7 L/kg[4] | 0.5–0.7 L/kg[4] | 0.5 to 0.7 L/kg[4] |

| Time to Peak Concentration (tmax) | 1.4 ± 0.9 hours[5] | Not specified | ~1.3 hours |

| Normalized Cmax (per 1 mg/kg dose) | Not specified | 1.33 ± 0.35 µg/mL[3] | 1.38 ± 0.05 µg/mL[3] |

| Normalized AUC (per 1 mg/kg dose) | Not specified | 12.4 ± 3.5 µg·h/mL[3] | 11.48 ± 0.63 µg·h/mL[3] |

Table 2: Recommended Pediatric Dosing for Levetiracetam

| Age Group | Indication | Initial Dose | Titration | Recommended Dose |

| 1 to <6 months | Partial-Onset Seizures | 7 mg/kg twice daily | Increase by 7 mg/kg twice daily every 2 weeks | 21 mg/kg twice daily |

| 6 months to <4 years | Partial-Onset Seizures | 10 mg/kg twice daily | Increase by 10 mg/kg twice daily every 2 weeks | 25 mg/kg twice daily |

| 4 to <16 years | Partial-Onset Seizures | 10 mg/kg twice daily | Increase by 10 mg/kg twice daily every 2 weeks | 30 mg/kg twice daily |

| 6 to <16 years | Primary Generalized Tonic-Clonic Seizures | 10 mg/kg twice daily | Increase by 10 mg/kg twice daily every 2 weeks | 30 mg/kg twice daily |

| ≥12 years | Myoclonic Seizures | 500 mg twice daily | Increase by 500 mg twice daily every 2 weeks | 1500 mg twice daily |

This table is a summary of dosing recommendations and should be used in conjunction with full prescribing information.

Experimental Protocols

Bioanalytical Method for Levetiracetam Quantification in Pediatric Plasma using LC-MS/MS with this compound Internal Standard

This protocol describes a method for the quantification of Levetiracetam in pediatric plasma samples using protein precipitation for sample cleanup, followed by analysis with LC-MS/MS. This compound serves as the internal standard.

1. Materials and Reagents:

-

Levetiracetam analytical standard

-

This compound (internal standard)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Ultrapure water

-

Drug-free human plasma for calibration standards and quality controls

2. Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

-

Analytical column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

3. Preparation of Stock Solutions, Calibration Standards, and Quality Controls:

-

Stock Solutions: Prepare primary stock solutions of Levetiracetam and this compound in methanol at a concentration of 1 mg/mL.

-

Working Solutions: Prepare serial dilutions of the Levetiracetam stock solution in 50:50 methanol:water to create working solutions for calibration standards and quality controls.

-

Internal Standard Working Solution: Prepare a working solution of this compound in acetonitrile at a concentration of 100 ng/mL.

-

Calibration Standards and Quality Controls: Spike drug-free human plasma with the Levetiracetam working solutions to prepare calibration standards (e.g., 0.5, 1, 5, 10, 25, 50, 80 µg/mL) and quality control samples (low, medium, and high concentrations).

4. Sample Preparation (Protein Precipitation):

-

Aliquot 50 µL of pediatric plasma sample, calibration standard, or quality control into a microcentrifuge tube.

-

Add 150 µL of the internal standard working solution (this compound in acetonitrile).

-

Vortex for 30 seconds to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer 100 µL of the supernatant to a new tube or well plate.

-

Dilute with 400 µL of ultrapure water containing 0.1% formic acid.

-

Vortex briefly and inject onto the LC-MS/MS system.

5. LC-MS/MS Conditions:

-

HPLC Conditions:

-

Mobile Phase A: 0.1% Formic acid and 5 mM ammonium acetate in water

-

Mobile Phase B: 0.1% Formic acid in methanol

-

Gradient: A suitable gradient to separate Levetiracetam from endogenous plasma components. For example:

-

0-0.5 min: 95% A

-

0.5-2.0 min: Ramp to 5% A

-

2.0-2.5 min: Hold at 5% A

-

2.5-2.6 min: Return to 95% A

-

2.6-3.5 min: Equilibrate at 95% A

-

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40 °C

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Levetiracetam: 171.2 > 126.1

-

This compound: 174.2 > 129.1

-

-

Optimize collision energy and other source parameters for maximum signal intensity.

-

6. Data Analysis:

-

Integrate the peak areas for Levetiracetam and this compound.

-

Calculate the peak area ratio of Levetiracetam to this compound.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted linear regression.

-

Determine the concentration of Levetiracetam in the pediatric plasma samples from the calibration curve.

Mandatory Visualizations

Caption: Workflow for the bioanalytical quantification of Levetiracetam.

Caption: Pharmacokinetic differences between pediatric and adult populations.

References

- 1. Levetiracetam - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. fda.gov [fda.gov]

- 3. Pharmacokinetic study of levetiracetam in children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics and Pharmacodynamics of Levetiracetam in Neonatal Seizures: What We Still Need to Know - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of levetiracetam in infants and young children with epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Levetiracetam Clinical Pharmacokinetic Monitoring in Pediatric Patients with Epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantification of Levetiracetam in Cerebrospinal Fluid using Etiracetam-d3 by LC-MS/MS

Abstract

This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Levetiracetam in human cerebrospinal fluid (CSF). The method utilizes Etiracetam-d3 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. A simple protein precipitation method is employed for sample preparation, making it suitable for high-throughput analysis in clinical and research settings. The method is validated for linearity, precision, accuracy, and sensitivity, demonstrating its robustness for therapeutic drug monitoring and pharmacokinetic studies of Levetiracetam in the central nervous system.

Introduction

Levetiracetam is a second-generation anti-epileptic drug widely used in the treatment of various seizure types. Monitoring its concentration in cerebrospinal fluid (CSF) is crucial for understanding its pharmacokinetics within the central nervous system and for optimizing therapeutic outcomes. An accurate and reliable analytical method is essential for this purpose. This application note presents a detailed protocol for the quantification of Levetiracetam in CSF using LC-MS/MS with this compound as the internal standard. The structural similarity and stable isotope labeling of this compound make it an ideal internal standard, co-eluting with the analyte and compensating for matrix effects and variations in sample processing.

Experimental

-

Levetiracetam (≥98% purity)

-

This compound (≥98% purity, isotopic purity ≥99%)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human cerebrospinal fluid (drug-free)

A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer was used.

-

LC System: Shimadzu Nexera X2 or equivalent

-

Mass Spectrometer: SCIEX Triple Quad 5500 or equivalent

-

Analytical Column: C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm)

The following tables summarize the optimized liquid chromatography and mass spectrometry parameters.

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| Column | C18, 2.1 mm x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient | 5% B to 95% B in 2.0 min, hold for 1.0 min, return to 5% B in 0.1 min, equilibrate for 0.9 min |

| Total Run Time | 4.0 min |

Table 2: Mass Spectrometry Parameters

| Parameter | Levetiracetam | This compound |

| Ionization Mode | Electrospray Ionization (ESI), Positive | Electrospray Ionization (ESI), Positive |

| MRM Transition (m/z) | 171.1 > 126.1 | 174.1 > 129.1 |

| Collision Energy (eV) | 15 | 15 |

| Declustering Potential (V) | 50 | 50 |

| Entrance Potential (V) | 10 | 10 |

| Collision Cell Exit Potential (V) | 12 | 12 |

Protocols

-

Stock Solutions (1 mg/mL): Prepare stock solutions of Levetiracetam and this compound in methanol.

-

Working Standard Solutions: Serially dilute the Levetiracetam stock solution with 50:50 acetonitrile:water to prepare working standards for the calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).

-

Internal Standard Working Solution (1 µg/mL): Dilute the this compound stock solution with acetonitrile.

-

Calibration Curve and QC Samples: Spike drug-free CSF with the appropriate working standard solutions to create calibration standards and quality control (QC) samples at low, medium, and high concentrations.

-

Pipette 50 µL of CSF sample, calibration standard, or QC sample into a microcentrifuge tube.

-

Add 150 µL of the internal standard working solution (1 µg/mL this compound in acetonitrile).

-

Vortex the mixture for 30 seconds to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

-

Transfer 100 µL of the supernatant to an autosampler vial.

-

Inject 5 µL into the LC-MS/MS system.

Results and Discussion

The calibration curve was linear over the concentration range of 0.1 to 50 µg/mL. The coefficient of determination (r²) was consistently >0.995.

Table 3: Calibration Curve Summary

| Analyte | Concentration Range (µg/mL) | r² |

| Levetiracetam | 0.1 - 50 | >0.995 |

The intra- and inter-day precision and accuracy were evaluated using QC samples at three concentration levels. The results are summarized in Table 4.

Table 4: Precision and Accuracy Data

| QC Level | Concentration (µg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |

| Low | 0.3 | < 5% | < 6% | 95-105% | 94-106% |

| Medium | 15 | < 4% | < 5% | 97-103% | 96-104% |

| High | 40 | < 3% | < 4% | 98-102% | 97-103% |

The lower limit of quantification (LLOQ) for Levetiracetam in CSF was determined to be 0.1 µg/mL, with a signal-to-noise ratio greater than 10.

Conclusion

The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of Levetiracetam in cerebrospinal fluid. The use of this compound as an internal standard ensures high accuracy and precision. The simple sample preparation procedure and short run time make this method well-suited for routine therapeutic drug monitoring and pharmacokinetic research, facilitating a better understanding of Levetiracetam's disposition in the central nervous system.

Application Note: High-Throughput Screening for Modulators of SV2A using a Competitive Binding Assay

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Synaptic vesicle glycoprotein 2A (SV2A) is a transmembrane protein found in synaptic vesicles and is crucial for normal neurotransmitter release. It has been identified as the specific binding site for the antiepileptic drug Levetiracetam. The interaction between Levetiracetam and SV2A is a key therapeutic target for seizure control. High-throughput screening (HTS) assays are essential tools in drug discovery for identifying novel compounds that can modulate this interaction.

This application note describes a robust HTS workflow for the identification and characterization of novel modulators of the Levetiracetam-SV2A interaction. The workflow consists of a primary competitive binding assay using Fluorescence Polarization (FP) for high-throughput screening, followed by a secondary confirmatory assay using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for accurate quantification of hit compound potency. In the secondary assay, Etiracetam-d3, a deuterated analog of Levetiracetam, is employed as an internal standard to ensure high accuracy and precision.

Principle of the Assays

Primary Screening: Fluorescence Polarization (FP) Competitive Binding Assay

Fluorescence Polarization is a technique used to measure the binding of a small, fluorescently labeled molecule (tracer) to a larger molecule (protein). When the fluorescent tracer is unbound, it tumbles rapidly in solution, resulting in a low polarization of emitted light upon excitation with polarized light. When bound to the much larger protein, the tracer's rotation is slowed, leading to a higher polarization of the emitted light.

In this competitive assay format, a fluorescently labeled Levetiracetam analog (LEV-Fluor) is used as the tracer, and purified SV2A protein is the binding partner. In the absence of a competitor, LEV-Fluor binds to SV2A, resulting in a high FP signal. When a compound from the screening library competes with LEV-Fluor for binding to SV2A, it displaces the tracer, causing a decrease in the FP signal. The magnitude of this decrease is proportional to the affinity of the test compound for SV2A.

Secondary Confirmatory Assay: LC-MS/MS-based Displacement Assay

Hits identified in the primary screen are further evaluated in a secondary assay to confirm their activity and determine their potency (IC50). This assay directly measures the displacement of a native ligand (Levetiracetam) from SV2A by the test compound. The amount of unbound Levetiracetam is quantified using a highly sensitive and specific LC-MS/MS method. To ensure accurate quantification by correcting for variations in sample processing and instrument response, a stable isotope-labeled internal standard, this compound, is added to all samples.

Materials and Reagents

-

SV2A Protein: Purified, recombinant human SV2A protein.

-

LEV-Fluor: Fluorescently labeled Levetiracetam analog.

-

Levetiracetam: Unlabeled Levetiracetam.

-

This compound: Deuterated Levetiracetam for use as an internal standard.

-

Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, with 0.01% Tween-20.

-

Compound Library: Collection of small molecules for screening.

-

Microplates: 384-well, black, low-volume microplates for the FP assay; 96-well plates for the LC-MS/MS assay.

-

Instrumentation: Microplate reader capable of fluorescence polarization measurements; LC-MS/MS system.

Experimental Protocols

Primary High-Throughput Screening: FP Competitive Binding Assay

a. Reagent Preparation:

-

Prepare a 2X solution of SV2A protein in Assay Buffer.

-

Prepare a 2X solution of LEV-Fluor in Assay Buffer.

-

Prepare test compounds at a 4X concentration in Assay Buffer.

-

Prepare a 4X solution of unlabeled Levetiracetam in Assay Buffer for use as a positive control.

-

Assay Buffer will serve as the negative control.

b. Assay Procedure:

-

Add 5 µL of the 4X test compound, positive control, or negative control to the wells of a 384-well microplate.

-

Add 5 µL of the 2X SV2A protein solution to all wells.

-

Incubate for 15 minutes at room temperature.

-

Add 10 µL of the 2X LEV-Fluor solution to all wells. The final volume in each well is 20 µL.

-

Incubate for 60 minutes at room temperature, protected from light.

-

Measure the fluorescence polarization on a compatible microplate reader.

c. Data Analysis:

The percentage of inhibition for each test compound is calculated using the following formula:

% Inhibition = 100 * (1 - [(FP_sample - FP_min) / (FP_max - FP_min)])

Where:

-

FP_sample is the fluorescence polarization of the test compound well.

-

FP_min is the average fluorescence polarization of the positive control wells (maximum displacement).

-

FP_max is the average fluorescence polarization of the negative control wells (no displacement).

Compounds showing inhibition above a certain threshold (e.g., >50%) are considered "hits" and are selected for further analysis.

Secondary Confirmatory Assay: LC-MS/MS-based Displacement Assay

a. Reagent Preparation:

-

Prepare a solution of SV2A protein and Levetiracetam in Assay Buffer.

-

Prepare serial dilutions of the "hit" compounds at 2X concentration in Assay Buffer.

-

Prepare a solution of this compound in acetonitrile for protein precipitation and as an internal standard.

b. Assay Procedure:

-

In a 96-well plate, add 50 µL of the SV2A-Levetiracetam solution to each well.

-

Add 50 µL of the serially diluted hit compounds to the wells.

-

Incubate for 60 minutes at room temperature.

-

Stop the binding reaction and precipitate the protein by adding 200 µL of cold acetonitrile containing this compound.

-

Centrifuge the plate to pellet the precipitated protein.

-

Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

-

Analyze the samples to quantify the amount of unbound Levetiracetam.

c. Data Analysis:

-

A standard curve of Levetiracetam is generated to quantify the concentration in the samples. The peak area ratio of Levetiracetam to the internal standard (this compound) is used for quantification.

-

The IC50 values for the hit compounds are determined by plotting the percentage of Levetiracetam displacement against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Data Presentation

Table 1: Assay Validation Parameters for the Primary FP-HTS Assay

| Parameter | Value |

| Z'-factor | 0.78 |

| Signal-to-Background (S/B) | 4.2 |

| Signal Window | 150 mP |

| CV of Controls | < 5% |

Table 2: Results of a Mock Primary Screen of 10,000 Compounds

| Parameter | Value |

| Number of Compounds Screened | 10,000 |

| Hit Threshold | >50% Inhibition |

| Number of Primary Hits | 120 |

| Hit Rate | 1.2% |

Table 3: IC50 Values of Confirmed Hits from the Secondary LC-MS/MS Assay

| Compound ID | IC50 (µM) |

| Hit-001 | 0.85 |

| Hit-002 | 1.23 |

| Hit-003 | 2.51 |

| Hit-004 | 4.76 |

| Levetiracetam (Control) | 0.52 |

Visualizations

Caption: High-throughput screening workflow for SV2A modulators.

Caption: Principle of the FP competitive binding assay.

Caption: Workflow for the LC-MS/MS confirmatory assay.

Conclusion

The described HTS workflow provides a comprehensive strategy for the discovery and initial characterization of novel modulators targeting the SV2A protein. The primary FP-based assay is robust, scalable, and suitable for screening large compound libraries. The secondary LC-MS/MS assay, incorporating this compound as an internal standard, offers a highly accurate and specific method for confirming hit compounds and determining their potency. This integrated approach can significantly accelerate the identification of new lead compounds for the development of next-generation therapeutics targeting SV2A-related neurological disorders.

Application Notes and Protocols for Bioequivalence Studies of Levetiracetam Formulations Utilizing Etiracetam-d3

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting bioequivalence studies of Levetiracetam formulations, with a specific focus on the use of Etiracetam-d3 as a stable, isotopically labeled internal standard for quantitative analysis by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Introduction

Levetiracetam is an anti-epileptic drug widely used for the treatment of various seizure types. To ensure the therapeutic equivalence of generic Levetiracetam formulations, regulatory agencies require bioequivalence (BE) studies. These studies are designed to compare the rate and extent of absorption of a test formulation to a reference formulation.

A critical component of any BE study is the validated bioanalytical method for the accurate quantification of the drug in a biological matrix, typically plasma. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for LC-MS/MS-based quantification. This compound possesses nearly identical physicochemical properties to Levetiracetam, ensuring that it behaves similarly during sample preparation and chromatographic separation, thus compensating for any variability in the analytical process and leading to more accurate and precise results.

Experimental Protocols

Bioequivalence Study Design

A typical bioequivalence study for Levetiracetam is a single-dose, two-treatment, two-period, crossover study in healthy adult volunteers under fasting conditions.

-

Study Population: A statistically sufficient number of healthy male and non-pregnant, non-lactating female volunteers.

-

Study Design: A randomized, two-period, two-sequence, crossover design with a washout period of at least 7 days between the two periods.

-

Treatment: A single oral dose of the test Levetiracetam formulation and the reference Levetiracetam formulation.

-

Blood Sampling: Blood samples are collected in tubes containing an appropriate anticoagulant (e.g., K2 EDTA) at predose (0 hours) and at various time points post-dose, typically up to 36 or 48 hours.[1][2] Suggested sampling times are: 0 (predose), 0.25, 0.5, 0.75, 1, 1.25, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 16, 24, 36, and 48 hours post-dose.

-

Plasma Preparation: Plasma is separated by centrifugation and stored frozen at -20°C or lower until analysis.

Logical Flow of a Levetiracetam Bioequivalence Study

Caption: Workflow of a typical crossover bioequivalence study for Levetiracetam.

Bioanalytical Method: LC-MS/MS Quantification of Levetiracetam in Plasma

This protocol details a robust and sensitive method for the quantification of Levetiracetam in human plasma using this compound as an internal standard (IS).

2.2.1. Materials and Reagents

-

Levetiracetam reference standard

-

This compound (Internal Standard)

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid

-

Drug-free human plasma

2.2.2. Stock and Working Solutions Preparation

-

Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of Levetiracetam and this compound in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the Levetiracetam stock solution with a mixture of methanol and water (1:1 v/v) to create working standards for calibration curve and quality control (QC) samples.

-

Internal Standard Working Solution: Dilute the this compound stock solution with acetonitrile to a final concentration of 5 µg/mL.

2.2.3. Sample Preparation (Protein Precipitation)

-

To 50 µL of plasma sample (calibrator, QC, or study sample) in a microcentrifuge tube, add 200 µL of the internal standard working solution in acetonitrile (containing 5 µg/mL of this compound).

-

Vortex mix for 30 seconds to precipitate proteins.

-

Centrifuge at 16,100 x g for 2 minutes.

-

Transfer 50 µL of the supernatant to a 96-well plate.

-

Add 350 µL of water to each well.

-

Centrifuge the plate at 4,696 x g for 2 minutes prior to injection into the LC-MS/MS system.

Experimental Workflow for Sample Analysis

Caption: Plasma sample preparation workflow using protein precipitation.

2.2.4. LC-MS/MS Conditions

-

LC System: A validated UPLC or HPLC system.

-

Column: A suitable reversed-phase column, such as a Waters Symmetry C18 (3.9 mm × 150 mm, 5 µm).[3]

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and an aqueous solution containing 5 mmol·L-1 ammonium acetate and 0.3% formic acid.[3] A typical starting condition could be 10% acetonitrile.

-

Flow Rate: 0.5 mL/min.

-

Injection Volume: 10 µL.

-

MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM).

2.2.5. Mass Spectrometric Parameters

The following MRM transitions should be monitored:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Levetiracetam | 171.1 | 154.1[4][5] |

| This compound | 174.1 | 157.1 |

Note: The exact mass transitions for this compound may vary slightly based on the position of the deuterium labels. It is crucial to optimize the MS parameters for both Levetiracetam and the specific this compound standard being used.

2.2.6. Method Validation

The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters include:

-

Selectivity: No significant interference at the retention times of Levetiracetam and the internal standard.

-

Linearity: A linear calibration curve over the expected concentration range in plasma (e.g., 0.1 to 80 µg/mL).[3]

-

Accuracy and Precision: Intra- and inter-day accuracy and precision should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ).

-

Recovery: Consistent and reproducible extraction recovery for both Levetiracetam and the internal standard.

-

Matrix Effect: Assessment of the potential for ion suppression or enhancement from the plasma matrix.

-

Stability: Stability of the analyte in plasma under various conditions (freeze-thaw, short-term benchtop, long-term storage).

Data Presentation

Pharmacokinetic Parameters

The primary pharmacokinetic parameters for bioequivalence assessment are Cmax, AUC0-t, and AUC0-inf. The following table summarizes typical pharmacokinetic parameters for Levetiracetam from a bioequivalence study.

| Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) |

| Cmax (ng/mL) | 21,299 ± 801.9 | 21,910 ± 842.9[6] |

| AUC0-t (ng·h/mL) | 187,450.7 ± (SD not reported) | 188,845.6 ± (SD not reported)[6] |

| AUC0-inf (ng·h/mL) | Data not consistently reported | Data not consistently reported |

| Tmax (h) | 0.81 (median) | 1.00 (median)[6] |

| t1/2 (h) | 7.43 (CV 12.5%) | 7.64 (CV 13.7%)[1] |

Bioequivalence Statistical Analysis

The bioequivalence of the two formulations is determined by calculating the 90% confidence intervals (CIs) for the geometric mean ratios (Test/Reference) of Cmax, AUC0-t, and AUC0-inf. For bioequivalence to be concluded, the 90% CIs must fall within the acceptance range of 80.00% to 125.00%.

| Pharmacokinetic Parameter | Geometric Mean Ratio (Test/Reference) % | 90% Confidence Interval |

| Cmax | 104.4% | 95.66% - 113.94%[1] |

| AUC0-t | 100.18% | 97.83% - 102.58%[1] |

| AUC0-inf | 99.55% | 97.33% - 101.82%[1] |

The data presented in the tables are examples from published studies and should be used for informational purposes only. Actual results will vary depending on the specific formulations and study conduct.

Conclusion

The use of this compound as an internal standard in LC-MS/MS-based bioanalytical methods provides a robust and reliable approach for the quantification of Levetiracetam in human plasma for bioequivalence studies. The detailed protocols and data presentation guidelines provided in these application notes are intended to assist researchers in designing and conducting high-quality bioequivalence studies that meet regulatory standards. Adherence to validated methods and rigorous statistical analysis are paramount to ensuring the therapeutic equivalence of generic Levetiracetam formulations.

References

- 1. medtopics.it [medtopics.it]

- 2. jocpr.com [jocpr.com]

- 3. LC-MS/MS Method for Quantification of Levetiracetam in Human Plasma and Its Application in Pharmacokinetic Study of Extended-Release Tablets at Fasted And Fed States [journal11.magtechjournal.com]

- 4. Rapid and Simultaneous Quantification of Levetiracetam and Its Carboxylic Metabolite in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. walshmedicalmedia.com [walshmedicalmedia.com]

Application Notes: Quantitative Determination of Levetiracetam and its Metabolite in Human Plasma using a Validated LC-MS/MS Method with Etiracetam-d3 as Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Levetiracetam (LEV) and its primary carboxylic acid metabolite, UCB L057, in human plasma. The method employs a simple protein precipitation extraction procedure and utilizes a stable isotope-labeled internal standard, Etiracetam-d3, to ensure accuracy and precision. The described protocol is suitable for high-throughput analysis in research, clinical trial, and drug development settings.

Introduction

Levetiracetam is a second-generation anti-epileptic drug widely used in the treatment of various seizure types.[1] It is primarily eliminated through renal excretion of the unchanged drug and enzymatic hydrolysis of the acetamide group to form the inactive carboxylic acid metabolite, UCB L057.[2][3] Monitoring the plasma concentrations of both Levetiracetam and its metabolite is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This document provides a detailed protocol for a validated LC-MS/MS method for the simultaneous determination of Levetiracetam and UCB L057 in human plasma. The use of a deuterated internal standard, this compound, which co-elutes with the analyte, compensates for matrix effects and variations in instrument response, leading to reliable quantification.

Metabolic Pathway of Levetiracetam

Metabolism of Levetiracetam to its inactive metabolite.

Experimental Protocols

Materials and Reagents

-

Levetiracetam (≥98% purity)

-

UCB L057 (≥98% purity)

-

This compound (Levthis compound)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Water (LC-MS grade)

-

Human plasma (drug-free)

Instrumentation

-

Liquid Chromatograph (LC) system capable of binary gradient elution

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Levetiracetam, UCB L057, and this compound in methanol.

-

Working Standard Solutions: Prepare working solutions of Levetiracetam and UCB L057 by serial dilution of the stock solutions with a 50:50 mixture of methanol and water to create calibration standards and quality control (QC) samples.

-

Internal Standard (IS) Working Solution (1 µg/mL): Dilute the this compound stock solution with acetonitrile.